

ZM323881: Application Notes and Protocols for Studying Tumor Angiogenesis

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Compound of Interest		
Compound Name:	ZM323881	
Cat. No.:	B1662502	Get Quote

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Introduction

ZM323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3][4][5] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1][2] By selectively targeting VEGFR-2, **ZM323881** provides a powerful tool for investigating the mechanisms of tumor angiogenesis and for the preclinical evaluation of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing **ZM323881** in key in vitro and in vivo assays to study its effects on endothelial cells and tumor-associated neovascularization.

Mechanism of Action

ZM323881 is an anilinoquinazoline compound that specifically inhibits the tyrosine kinase activity of VEGFR-2.[2] It demonstrates high selectivity for VEGFR-2 over other receptor tyrosine kinases, including VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and ErbB2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[3]

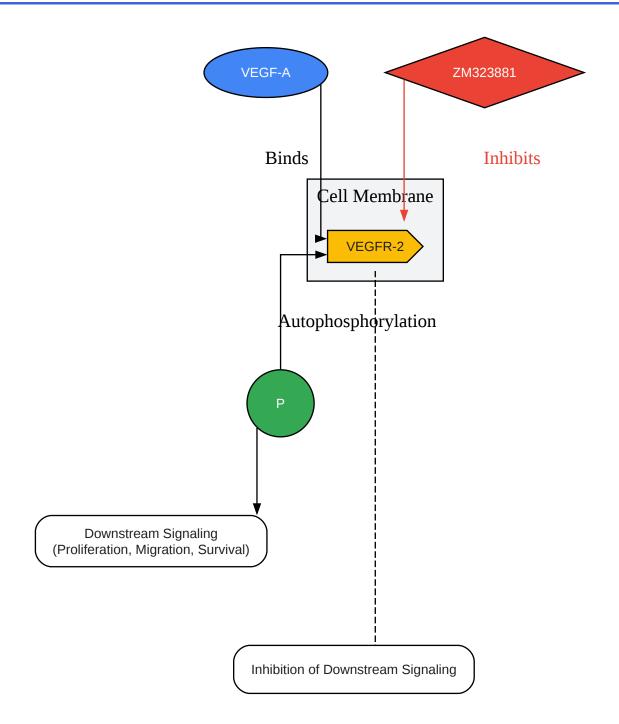




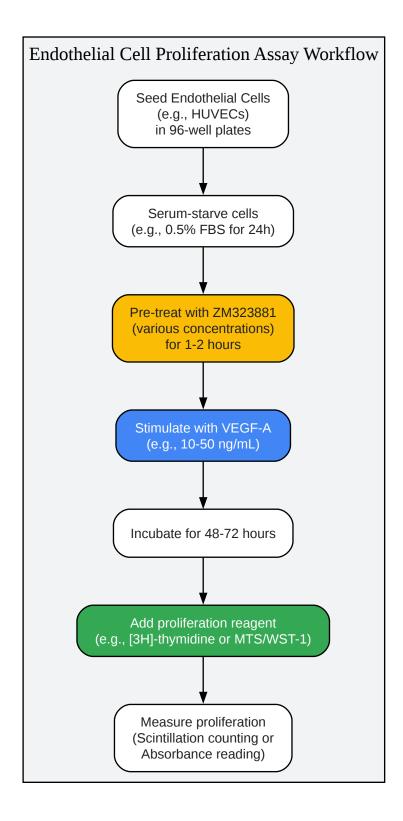


ZM323881 competitively binds to the ATP-binding site within the catalytic domain of VEGFR-2, preventing autophosphorylation and thereby blocking the downstream signaling events that drive angiogenesis.[1][2]

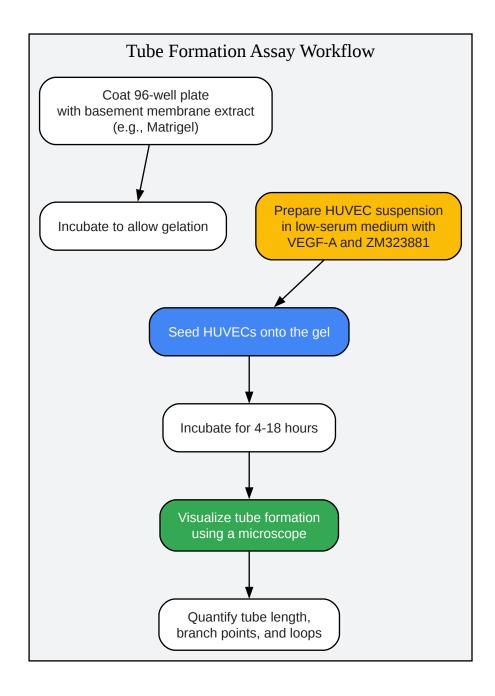




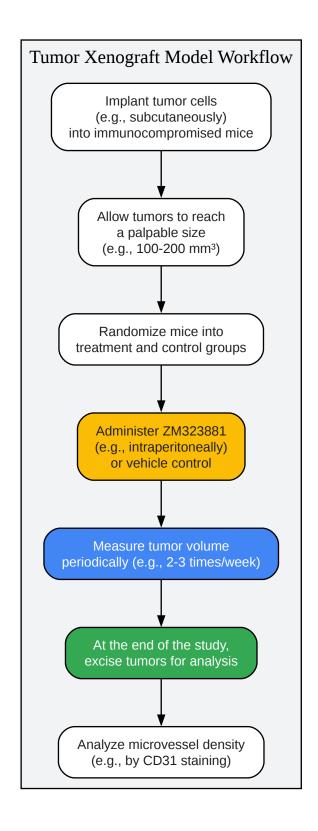












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